3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione
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Overview
Description
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione is a complex organic compound characterized by the presence of trifluoromethyl groups and a cinchonan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione typically involves multiple steps. One common approach includes the preparation of the 3,5-bis(trifluoromethyl)phenyl Grignard reagent from its bromide precursor . This Grignard reagent is then reacted with appropriate intermediates to form the desired compound. The reaction conditions often involve the use of inert atmospheres and low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups and is used as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Known for its use as a pharmaceutical intermediate.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: Utilized in advanced material applications.
Uniqueness
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione is unique due to its combination of trifluoromethyl groups and the cinchonan moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H28F6N4O2 |
---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C32H28F6N4O2/c1-2-18-16-42-10-8-19(18)13-25(42)26(23-7-9-39-24-6-4-3-5-22(23)24)41-28-27(29(43)30(28)44)40-15-17-11-20(31(33,34)35)14-21(12-17)32(36,37)38/h2-7,9,11-12,14,18-19,25-26,40-41H,1,8,10,13,15-16H2/t18-,19-,25-,26-/m0/s1 |
InChI Key |
YURQYVLOLVWXOA-KBFVSZBXSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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